(2s,4r)-4-Methoxyproline

描述

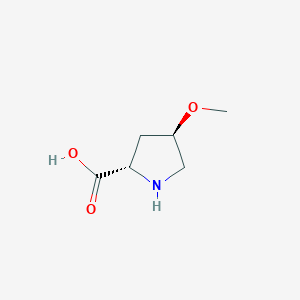

(2S,4R)-4-Methoxyproline (Mop) is a synthetic proline derivative where the hydroxyl group at the C4 position of (2S,4R)-4-hydroxyproline (Hyp) is replaced by a methoxy (-OCH₃) moiety. Hyp is a critical post-translational modification in collagen and elastin, where its 4R configuration enforces a Cγ-exo ring pucker via the gauche effect, stabilizing the collagen triple helix . Mop retains the 4R stereochemistry but lacks hydrogen-bonding capability due to methoxy substitution. This modification alters conformational preferences and intermolecular interactions, making Mop a valuable tool for studying stereoelectronic effects in protein folding and stability .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-Methoxyproline typically involves the stereoselective introduction of the methoxy group at the fourth carbon of the proline ring. One common method includes the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. The process may involve the following steps:

- Protection of the amino and carboxyl groups of proline.

- Introduction of the methoxy group via nucleophilic substitution or other suitable reactions.

- Deprotection of the amino and carboxyl groups to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis techniques to streamline the process and reduce costs.

化学反应分析

Substitution Reactions

The methoxy group undergoes nucleophilic substitution under specific conditions, enabling functional group interconversion. This reactivity is exploited in peptide synthesis and structural modulation:

Key Findings:

-

Mitsunobu Reaction: (2S,4R)-4-Methoxyproline derivatives participate in Mitsunobu reactions to invert stereochemistry. For example, (4R)-N-trityl-4-hydroxyproline methyl ester undergoes Mitsunobu substitution with benzoic acid to yield (4S)-configured products .

-

Electron-Withdrawing Effects: The methoxy group’s inductive effect stabilizes transition states in SN2 reactions, enhancing stereochemical control .

Oxidation and Reduction

The methoxy group modulates redox reactivity, though direct oxidation of the methoxy group is less common compared to hydroxyproline analogs:

Oxidation:

-

Proline ring oxidation typically targets the α-carbon or adjacent positions. The methoxy group’s electron-withdrawing nature increases susceptibility to electrophilic attacks .

-

Collagen Stability: Oxidation studies reveal that methoxyproline-containing peptides exhibit higher thermal stability (T<sub>m</sub> = 47°C) compared to hydroxyproline analogs (T<sub>m</sub> = 25°C) .

Reduction:

-

Catalytic hydrogenation of methoxyproline derivatives proceeds with retention of stereochemistry, preserving the pyrrolidine ring’s endo pucker .

Conformational Effects on Reactivity

The methoxy group enforces a Cγ-endo ring pucker, altering backbone dihedral angles (φ ≈ −55°, ψ ≈ 141°) and influencing peptide bond isomerization :

| Parameter | This compound | (2S,4R)-4-Hydroxyproline |

|---|---|---|

| Ring pucker | Cγ-endo | Cγ-exo |

| ϕ (°) | −55 | −57 |

| ψ (°) | 141 | 151 |

| K<sub>trans/cis</sub> | 6.7 | 6.1 |

This conformational bias accelerates cis-to-trans isomerization of adjacent peptide bonds, impacting protein folding kinetics .

Comparative Reactivity with Analogs

The methoxy group’s steric and electronic properties distinguish it from other proline derivatives:

| Derivative | Key Feature | Reactivity Difference |

|---|---|---|

| 4-Fluoroproline (Flp) | Strong inductive effect | Higher K<sub>trans/cis</sub> (6.7 vs. 2.5) |

| 4-Hydroxyproline (Hyp) | Hydrogen-bond donor | Lower thermal stability (ΔT<sub>m</sub> = −22°C) |

| 4-Azidoproline | Click chemistry compatibility | Enhanced functionalization potential |

Mechanistic Insights

-

n→π* Interactions: The methoxy group enhances carbonyl-pyramidalization, strengthening n→π* interactions that stabilize polyproline II helices .

-

Inductive Effects: Electron withdrawal by the methoxy group reduces the proline nitrogen’s lone-pair donation, lowering rotational barriers for peptide bond isomerization .

科学研究应用

Synthesis of (2S,4R)-4-Methoxyproline

The synthesis of this compound can be achieved through multiple methods, including chemoenzymatic approaches and traditional organic synthesis. A notable method involves the use of L-leucine as a starting material, which undergoes a series of reactions to yield the desired compound. The following table summarizes key synthetic methods:

| Method | Description | Yield |

|---|---|---|

| Chemoenzymatic Synthesis | Utilizes iron- and α-ketoglutarate-dependent dioxygenases for C–H oxygenation. | Up to 88% |

| Solid-Phase Peptide Synthesis | Incorporates this compound into peptide chains. | Variable |

| Mitsunobu Reaction | Converts hydroxyproline derivatives to methoxyproline with inversion. | High stereospecificity |

Biological Activities

This compound exhibits various biological activities that make it a candidate for therapeutic applications. Notably, it has been studied for its role in enhancing the production of griselimycins—antibiotic compounds with significant anti-tuberculosis activity. A study demonstrated that feeding this compound to Streptomyces DSM 40835 increased the yield of methyl-griselimycin production significantly .

Case Study: Griselimycin Production

In an experimental setup where Streptomyces cultures were supplemented with varying concentrations of this compound, the following results were observed:

| Concentration (µg/ml) | Methyl-Griselimycin Yield |

|---|---|

| 0 | None |

| 20 | Restored production |

| 200 | Enhanced production |

This indicates that this compound plays a crucial role in the biosynthetic pathway of griselimycins.

Therapeutic Applications

The therapeutic potential of this compound extends beyond antibiotic production. Research has shown its protective effects against cytotoxic agents in astrocytes. In vitro studies demonstrated that N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline could significantly improve cell viability in astrocytes exposed to pilocarpine-induced oxidative stress . The following table summarizes these findings:

| N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline Concentration (µg/ml) | Cell Viability (%) |

|---|---|

| 0 | 31.86 |

| 25 | 58.3 |

| 50 | 72.5 |

| 100 | 89.3 |

These results suggest that this compound could be developed into a therapeutic agent for neuroprotective strategies.

作用机制

The mechanism of action of (2S,4R)-4-Methoxyproline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

相似化合物的比较

(2S,4R)-4-Hydroxyproline (Hyp)

- Structural Difference : Hyp has a hydroxyl (-OH) group at C4 (4R configuration), while Mop replaces this with a methoxy group.

- Conformational Effects: Hyp adopts a Cγ-exo ring pucker due to the gauche effect, stabilizing collagen via n→π* interactions.

- Functional Impact : In elastin model peptides, Hyp reduces coacervation and modifies aggregate morphology via hydrogen bonding, whereas Mop’s effects arise solely from stereoelectronics .

(2S,4S)-4-Hydroxyproline (hyp)

- Structural Difference : hyp is the 4S diastereomer of Hyp, with a hydroxyl group in the 4S configuration.

- Conformational Effects : hyp enforces a distorted Cγ-endo pucker due to a transannular hydrogen bond between the hydroxyl and backbone carbonyl. This distortion destabilizes collagen .

(2S,4S)-4-Methoxyproline (mop)

- Structural Difference : mop is the 4S methoxy analogue of hyp.

- Conformational Effects : O-Methylation eliminates the transannular hydrogen bond in hyp, restoring a standard Cγ-endo pucker. This increases collagen stability compared to hyp but remains less stabilizing than Hyp .

- Functional Impact : In collagen models, mop enhances stability by ~2°C over hyp but underperforms Hyp by ~5°C .

3-Fluoro-4-hydroxyprolines (F-Hyps)

- Structural Difference : Fluorine at C3 and hydroxyl at C4 (4R or 4S).

- Conformational Effects : Fluorine’s electronegativity influences ring puckering and peptide bond conformation. For example, 3-fluoro-4R-hydroxyproline may stabilize Cγ-exo via electronic effects .

- Functional Impact : Used in medicinal chemistry for tuning peptide stability and bioavailability, though direct comparisons to Mop are lacking .

4-Methylene-L-proline

- Structural Difference : A methylene (-CH₂-) group replaces the C4 substituent.

- Conformational Effects: The methylene group rigidifies the ring, favoring specific puckers.

- Functional Impact : Enhances conformational rigidity but lacks the stereoelectronic tuning seen in Mop or Hyp.

Comparative Data Tables

Table 1: Structural and Conformational Properties

| Compound | Substituent | Configuration | Ring Pucker | Hydrogen Bonding | Stability in Collagen |

|---|---|---|---|---|---|

| (2S,4R)-Hyp | -OH | 4R | Cγ-exo | Yes | High |

| (2S,4R)-Mop | -OCH₃ | 4R | Undetermined* | No | Moderate† |

| (2S,4S)-hyp | -OH | 4S | Distorted Cγ-endo | Yes (intramolecular) | Low |

| (2S,4S)-mop | -OCH₃ | 4S | Cγ-endo | No | Moderate |

| 3-Fluoro-4R-Hyp | -F, -OH | 4R | Cγ-exo‡ | Yes | High‡ |

*Inferred from elastin studies; †Assumed based on lack of H-bonding; ‡Hypothesized from fluorine’s electronic effects .

Table 2: Functional Impact in Elastin Peptides

| Compound | Self-Assembly Tendency | Aggregate Morphology | Protease Resistance |

|---|---|---|---|

| Proline | High | Fibrillar | Low |

| (2S,4R)-Hyp | Reduced | Amorphous | Moderate |

| (2S,4R)-Mop | Moderate | Partially ordered | Low |

Key Research Findings

Role of Hydrogen Bonding : Hyp’s 4R-OH stabilizes collagen via hydrogen bonding and n→π* interactions. Mop’s methoxy group eliminates H-bonding, reducing its stabilizing effect despite similar stereochemistry .

Stereoelectronic Effects : Mop’s methoxy group mimics Hyp’s gauche effect but lacks directional interactions, making it useful for isolating electronic contributions in protein folding .

Diastereomer-Specific Effects : The 4S configuration in hyp and mop leads to distinct puckering and stability outcomes, highlighting the importance of stereochemistry .

生物活性

(2S,4R)-4-Methoxyproline, a proline derivative, has garnered attention in recent research due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential applications based on current studies.

Synthesis of this compound

The synthesis of this compound typically involves stereoselective methods that allow for the incorporation of the methoxy group at the 4-position. Recent advancements in synthetic routes have emphasized efficiency and yield, making it accessible for further biological studies .

Antioxidant and Neuroprotective Effects

Several studies have highlighted the antioxidant properties of this compound. For instance, N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline has been shown to reduce oxidative stress markers in brain tissues. It decreases nitrite levels and lipid peroxidation while increasing glutathione content, which is crucial for cellular defense against oxidative damage .

In a specific study involving astrocytes exposed to pilocarpine, a known neurotoxin, treatment with N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline resulted in significant protection against cell death. Concentrations as low as 25 µg/mL increased cell viability by up to 89.3% compared to controls . This neuroprotective effect is attributed to its ability to mitigate reactive oxygen species (ROS) accumulation and restore mitochondrial membrane potential .

Anticonvulsant Properties

The anticonvulsant effects of this compound derivatives have also been documented. The compound demonstrated a reduction in seizure activity in animal models by modulating inflammatory responses and oxidative stress . This suggests potential therapeutic applications in epilepsy and other neurological disorders.

Incorporation into Natural Products

This compound has been incorporated into natural products like griselimycin, enhancing their stability and bioactivity. Feeding experiments with this compound have shown that it can significantly increase the production of bioactive metabolites in microbial systems . This incorporation not only improves metabolic stability but also enhances the overall efficacy of these natural products.

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What is the rationale for using (2S,4R)-4-Methoxyproline (Mop) in studying elastin and collagen conformational dynamics?

Mop is employed to distinguish between stereoelectronic effects (e.g., hyperconjugation) and hydrogen bonding in proline analogs. Unlike (2S,4R)-4-hydroxyproline (Hyp), Mop retains the electron-withdrawing properties of the methoxy group but lacks hydrogen-bonding capability. This allows researchers to isolate the role of stereoelectronic effects in stabilizing polyproline helices or elastin-like peptides .

Methodological Insight :

- Use elastin model peptides with Mop substitutions.

- Compare conformational stability via Circular Dichroism (CD) and NMR spectroscopy to assess secondary structure populations (e.g., PPII helices, β-turns) .

Q. How can researchers confirm the stereochemical purity of this compound during synthesis?

Stereochemical validation requires:

- Chiral HPLC with a validated column (e.g., Chirobiotic T).

- NMR analysis (e.g., H and C) to verify methoxy group orientation and pyrrolidine ring puckering (Cγ-endo vs. exo) .

Key Data :

- H NMR chemical shifts for the methoxy group typically appear at ~3.3–3.5 ppm .

Q. What are the standard synthetic routes for this compound?

Common strategies include:

- Enzymatic hydroxylation of L-proline followed by O-methylation.

- Solid-phase peptide synthesis (SPPS) with Boc-protected Mop derivatives to minimize racemization .

Optimization Tip :

Advanced Research Questions

Q. How does this compound influence the supramolecular assembly of elastin-like peptides compared to Hyp?

Mop reduces coacervation (phase separation) and alters aggregate morphology in elastin peptides. Unlike Hyp, Mop disrupts hydrogen-bond networks critical for fibril formation, as shown by turbidimetry assays and transmission electron microscopy (TEM) .

Experimental Design :

- Compare coacervation kinetics (Turbidimetry at 400 nm) for Hyp- vs. Mop-containing peptides.

- Use atomic force microscopy (AFM) to image aggregate structures .

Q. What are the comparative effects of this compound and fluorinated proline analogs (e.g., 4-Fluoroproline) on protein stability?

Fluoroproline derivatives (e.g., (4R)-FPro) enhance stability by enforcing Cγ-exo puckering via hyperconjugation. In contrast, Mop primarily disrupts hydrogen bonding without significantly altering backbone conformation. For example, (4R)-FPro in ubiquitin increased stability by 24.71 kJ/mol, while Mop’s impact depends on sequence context .

Key Technique :

- Thermal denaturation assays (DSC) and guanidinium chloride-induced unfolding to quantify ΔG of stabilization .

Q. How can researchers resolve contradictions in conformational data for Mop-containing peptides across studies?

Discrepancies often arise from sequence context or experimental conditions.

- Standardize buffer conditions (pH, ionic strength) to minimize artifacts.

- Combine NMR scalar couplings (e.g., ) with molecular dynamics simulations to reconcile conflicting CD or FTIR data .

Q. What strategies optimize the enzymatic incorporation of this compound into recombinant proteins?

属性

IUPAC Name |

(2S,4R)-4-methoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXKXUOGQKYKTH-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H](NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。